molecular formula C18H19ClN2O3 B5741861 [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(2,3,5-trimethylphenoxy)acetate

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(2,3,5-trimethylphenoxy)acetate

Cat. No.: B5741861
M. Wt: 346.8 g/mol
InChI Key: NRXBVTWZJSJDDZ-UHFFFAOYSA-N
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Description

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(2,3,5-trimethylphenoxy)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group and a trimethylphenoxy group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(2,3,5-trimethylphenoxy)acetate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(2,3,5-trimethylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to different derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield new functional groups, while reduction can produce simpler derivatives. Substitution reactions can result in a wide range of new compounds with different properties.

Scientific Research Applications

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(2,3,5-trimethylphenoxy)acetate has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and cellular processes.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(2,3,5-trimethylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • [(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(2,3,5-trimethylphenoxy)acetate
  • [(Z)-[amino-(4-fluorophenyl)methylidene]amino] 2-(2,3,5-trimethylphenoxy)acetate
  • [(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(2,3,5-trimethylphenoxy)acetate

Uniqueness

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(2,3,5-trimethylphenoxy)acetate is unique due to its specific chlorophenyl group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(2,3,5-trimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-11-8-12(2)13(3)16(9-11)23-10-17(22)24-21-18(20)14-4-6-15(19)7-5-14/h4-9H,10H2,1-3H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXBVTWZJSJDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)ON=C(C2=CC=C(C=C2)Cl)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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